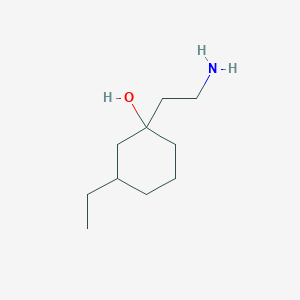
1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an ethyl group and a hydroxyl group, along with an aminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the reductive amination of a ketone or aldehyde with an amine in the presence of a reducing agent like hydrogen gas and a metal catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form different amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a metal catalyst.
Substitution: Various alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines, depending on the reaction conditions.
Substitution: A wide range of substituted derivatives with different functional groups.
科学的研究の応用
1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential role in biological systems, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl side chain can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The compound may also participate in signaling pathways, modulating various biological processes.
類似化合物との比較
1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-3-methylcyclohexan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Aminoethyl)-3-propylcyclohexan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
1-(2-Aminoethyl)-3-isopropylcyclohexan-1-ol: Similar structure but with an isopropyl group instead of an ethyl group.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-2-9-4-3-5-10(12,8-9)6-7-11/h9,12H,2-8,11H2,1H3 |
InChIキー |
ZABWLSHTBDCACK-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCC(C1)(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


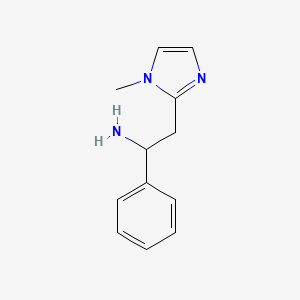
![6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine](/img/structure/B13183819.png)

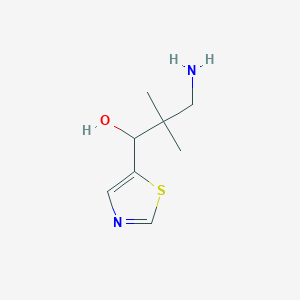
![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)



methanol](/img/structure/B13183839.png)
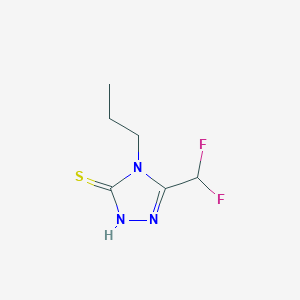
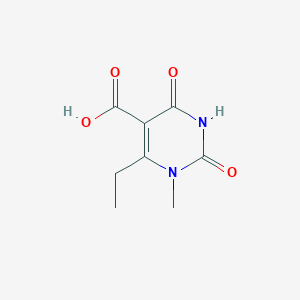
![2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)


